molecular formula C22H25NO7 B12177014 (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12177014
M. Wt: 415.4 g/mol
InChI Key: CMAGXEFADNTPEL-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine-2,3-dione core, which is a versatile scaffold in organic chemistry, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.

    Introduction of the Furan-2-yl(hydroxy)methylidene Group: This step involves the condensation of a furan-2-carbaldehyde derivative with the pyrrolidine-2,3-dione core under basic conditions.

    Substitution with the 4-ethoxy-3-methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the 3-methoxypropyl Group: This step involves the alkylation of the pyrrolidine nitrogen with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as an anti-inflammatory or anti-cancer agent.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • **(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine

Properties

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H25NO7/c1-4-29-15-9-8-14(13-17(15)28-3)19-18(20(24)16-7-5-12-30-16)21(25)22(26)23(19)10-6-11-27-2/h5,7-9,12-13,19,25H,4,6,10-11H2,1-3H3

InChI Key

CMAGXEFADNTPEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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